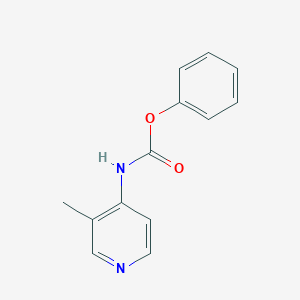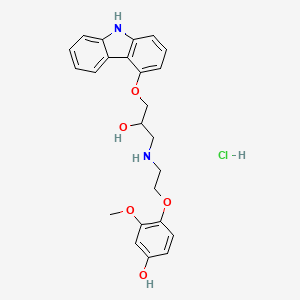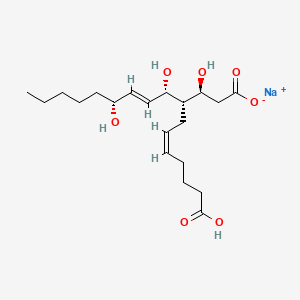
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of both benzoyl and nitrophenyl groups in the molecule enhances its potential for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-benzoyl-4-nitroaniline with maleic anhydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: 1-(2-Amino-4-nitrophenyl)pyrrolidine-2,5-dione.
Reduction: 1-(2-Hydroxy-4-nitrophenyl)pyrrolidine-2,5-dione.
Substitution: 1-(2-Methoxy-4-nitrophenyl)pyrrolidine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Benzoyl-4-aminophenyl)pyrrolidine-2,5-dione
- 1-(2-Benzoyl-4-methoxyphenyl)pyrrolidine-2,5-dione
- 1-(2-Benzoyl-4-hydroxyphenyl)pyrrolidine-2,5-dione
Uniqueness
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of both benzoyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, can undergo various transformations, making the compound versatile for different applications .
Eigenschaften
Molekularformel |
C17H12N2O5 |
|---|---|
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
1-(2-benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H12N2O5/c20-15-8-9-16(21)18(15)14-7-6-12(19(23)24)10-13(14)17(22)11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI-Schlüssel |
IHTKLCMUZPPCRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


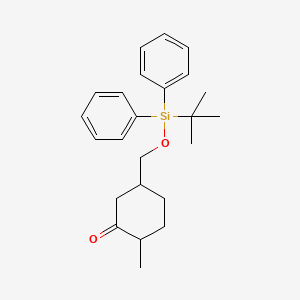
![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
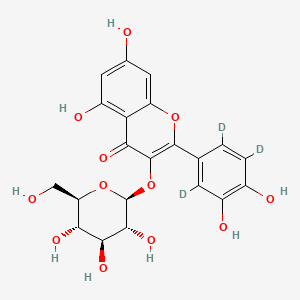
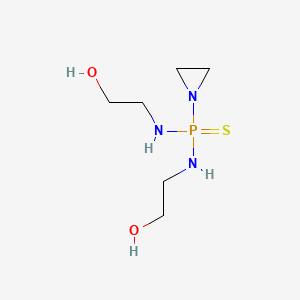
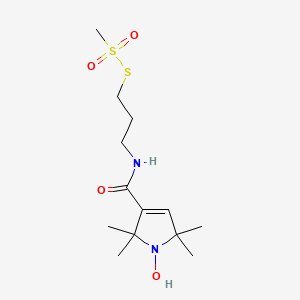




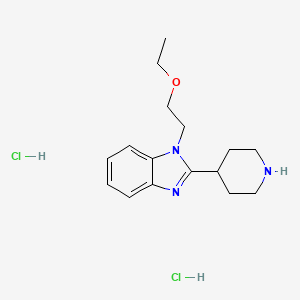
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)
